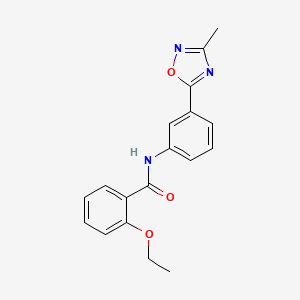
4-fluoro-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'compound X.' In
Wirkmechanismus
The mechanism of action of compound X is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. One proposed mechanism of action is that compound X binds to a specific protein, inhibiting its activity and leading to downstream effects. Another proposed mechanism of action is that compound X inhibits the activity of enzymes involved in various biochemical pathways, leading to altered cellular processes.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have shown that compound X inhibits the growth of cancer cells and induces apoptosis. In animal studies, compound X has been shown to have neuroprotective effects and improve cognitive function. However, the exact biochemical and physiological effects of compound X are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using compound X in lab experiments are its potential as a drug candidate and its ability to modulate specific biochemical pathways. However, the limitations of using compound X in lab experiments include its complex synthesis method and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research of compound X. One direction is to investigate the potential of compound X as a drug candidate for the treatment of various diseases. Another direction is to further elucidate the mechanism of action of compound X and its effects on specific biochemical pathways. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for compound X.
Conclusion
In conclusion, compound X is a synthetic compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method of compound X is complex, and its mechanism of action and biochemical and physiological effects are still being investigated. Despite its potential as a drug candidate and its ability to modulate specific biochemical pathways, the limitations of using compound X in lab experiments include its complex synthesis method and potential toxicity. Future research could focus on investigating the potential of compound X as a drug candidate, further elucidating its mechanism of action, and developing more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of compound X involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The intermediate compounds are prepared through various chemical reactions, including nitration, reduction, and substitution. The final coupling reaction involves the reaction of the intermediate compounds with 4-fluoro-N-(4-aminophenyl)benzamide, resulting in the formation of compound X. The synthesis method of compound X is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Compound X has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, compound X is being investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, compound X is being studied for its mechanism of action and potential as a therapeutic agent. In biochemistry, compound X is being used as a tool to study protein-protein interactions and other biochemical processes.
Eigenschaften
IUPAC Name |
4-fluoro-N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c1-28-19-12-6-14(7-13-19)20-25-22(29-26-20)16-4-10-18(11-5-16)24-21(27)15-2-8-17(23)9-3-15/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUNYNSMVRUTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

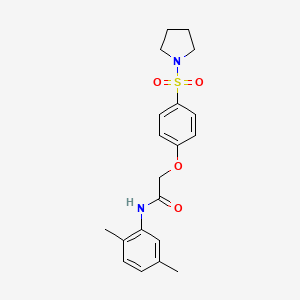
![N-(2H-1,3-benzodioxol-5-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716321.png)

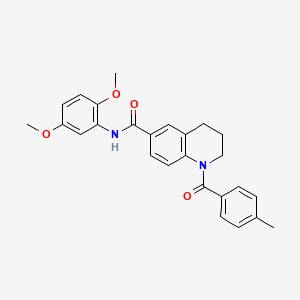
![5-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716344.png)

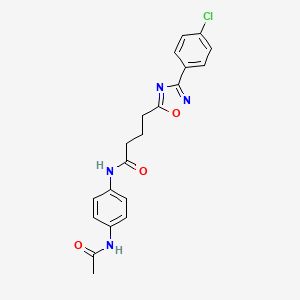

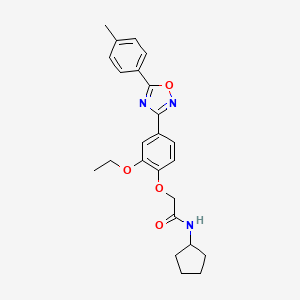
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)

